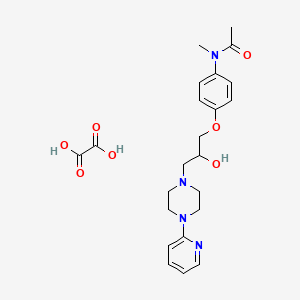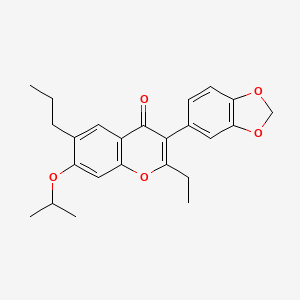
N-(4-(2-Hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamid-Oxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate is a useful research compound. Its molecular formula is C23H30N4O7 and its molecular weight is 474.514. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
- Vielfältige Transformationen: Forscher haben N-(4-(2-Hydroxy-3-(4-(pyridin-2-yl)piperazin-1-yl)propoxy)phenyl)-N-methylacetamid-Oxalat als Ausgangsmaterial für diverse Transformationen eingesetzt, darunter C–C-Bindungsspaltungen und Cyclisierungsreaktionen .
Weitere potenzielle Anwendungen
Aktivität von Hepatischen Sternzellen: Neuartige 2-(pyridin-2-yl)pyrimidin-Derivate (die mit dieser Verbindung verwandt sind) wurden an immortalisierten Ratten-Hepatischen Sternzellen (HSC-T6) auf potenzielle biologische Aktivitäten hin untersucht .
Anti-HIV-Aktivität: Einige Derivate, die ähnliche Strukturmotive enthalten, wurden auf Anti-HIV-Aktivität hin untersucht .
Wirkmechanismus
Target of Action
The primary target of this compound is the collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline, which is essential for collagen stability .
Mode of Action
The compound interacts with its target, collagen prolyl 4-hydroxylases, and inhibits their activity . This inhibition results in a decrease in the formation of 4-hydroxyproline, thereby affecting the stability of collagen .
Biochemical Pathways
The compound’s action affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, the compound disrupts the formation of 4-hydroxyproline . This disruption leads to a decrease in the stability of collagen, which is a critical component of the extracellular matrix and plays a vital role in tissue and organ structure .
Result of Action
The compound’s action results in a significant reduction in the stability of collagen . This reduction could potentially lead to a decrease in fibrosis, given that excessive collagen deposition characterizes fibrotic diseases . Indeed, the compound has been found to exhibit anti-fibrotic activity .
Eigenschaften
IUPAC Name |
N-[4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]phenyl]-N-methylacetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3.C2H2O4/c1-17(26)23(2)18-6-8-20(9-7-18)28-16-19(27)15-24-11-13-25(14-12-24)21-5-3-4-10-22-21;3-1(4)2(5)6/h3-10,19,27H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENKHIPOEFGOFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=N3)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2,6-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2417971.png)
![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2417972.png)





![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2417982.png)
![2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2417983.png)

![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2417988.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417990.png)

